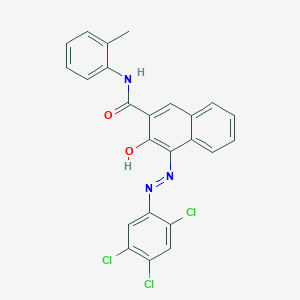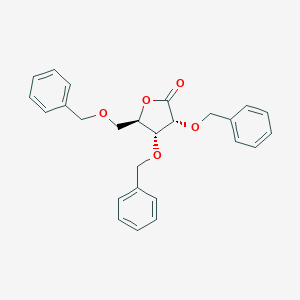
柠檬酸镁
概述
描述
Synthesis Analysis
Magnesium citrate can be synthesized through the reaction of magnesium carbonate or magnesium hydroxide with citric acid. This process results in a highly soluble and bioavailable form of magnesium, making it an effective supplement for correcting magnesium deficiency. The synthesis process is crucial for ensuring the purity and effectiveness of magnesium citrate for various applications.
Molecular Structure Analysis
The molecular structure of magnesium citrate consists of magnesium ions (Mg2+) and citrate ions, where citrate acts as a chelating agent, binding with magnesium to enhance its absorption in the digestive tract. This structure is key to its high bioavailability, as it facilitates the release of magnesium in a form that is readily absorbed by the body.
Chemical Reactions and Properties
Magnesium citrate participates in several chemical reactions, including acting as a source of magnesium ions in biological systems. In aqueous solutions, it can dissociate to release Mg2+ ions, which are essential for many physiological processes. Its chemical properties, such as solubility and stability, make it an efficient way to deliver magnesium to the body.
Physical Properties Analysis
Magnesium citrate is a white to off-white powder that is highly soluble in water. This solubility is a critical physical property that contributes to its effectiveness as a magnesium supplement. Its solubility ensures that it can be easily dissolved in liquids, making it accessible for absorption once ingested.
Chemical Properties Analysis
Chemically, magnesium citrate is stable under normal storage conditions. It has a mild taste and is often described as slightly tart, which makes it palatable in oral supplement forms. The compound's chemical stability and palatability are important for its use in dietary supplements and certain medical treatments.
References (Sources)
Rylander, R. (2014). Bioavailability of Magnesium Salts – A Review. Journal of pharmacy and nutrition sciences, 4, 57-59. Link to source.
Blaquiere, C., & Berthon, G. (1987). Speciation studies in relation to magnesium bioavailability. Inorganica Chimica Acta, 135, 179-189. Link to source.
Tie-jun, X. (2012). Study on Synthesis and Application of Magnesium Acetate. Chemistry World. Link to source.
科学研究应用
生物利用度和营养补充品
柠檬酸盐苹果酸镁(MgCM)作为食品补充品中的营养来源进行了生物利用度研究。它是一种混合盐,含有镁阳离子和柠檬酸盐和苹果酸盐阴离子,提供12-15%的镁含量。人体研究表明,MgCM中的镁是可生物利用的,尽管与其他来源相比其生物利用度程度尚未确定(Turck et al., 2018)。
运动和体成分
柠檬酸盐镁与运动结合时,会影响体成分、有氧表现和疲劳水平。一项针对久坐的女性的研究显示,在这些领域取得了显著改善,表明其在体能和健康计划中的潜在作用(Yalçınkaya等,2022)。
肾结石治疗
在肾结石(肾结石)的背景下,特别是在镁钾柠檬酸盐的形式中,已经探讨了镁疗法。发现它可以减少钙结石的复发,表明其在这一领域的治疗潜力(Massey, 2005)。
纤维肌痛治疗
关于柠檬酸盐对纤维肌痛症状的影响的研究发现,镁水平与症状严重程度之间存在相关性。治疗显著减少了压痛点和纤维肌痛症状的强度,表明其在这种情况下的治疗潜力(Bağiş等,2011)。
骨质疏松症和骨健康
对绝经后骨质疏松症女性的研究表明,短期口服镁补充可以抑制骨转换,表明其在管理骨质疏松症和增强骨健康中的作用(Aydın等,2010)。
怀孕和母体健康
巴西镁(BRAMAG)试验评估了镁柠檬酸盐在预防高危怀孕不良围产期和母体结局中的应用。然而,它并未发现显著减少不良结局,为其在母体健康中的应用提供了重要见解(Araújo等,2020)。
骨组织工程
在骨组织工程中,探讨了柠檬酸在基于磷酸镁的水泥中的生物效应,用于骨再生。发现柠檬酸可以提高成骨功能并改善在高钙和磷环境中的细胞存活,表明其在骨组织再生中的实用性(Wu et al., 2020)。
心血管健康
一项关于柠檬酸盐对动脉硬度的长期影响的研究,旨在了解其对心血管健康、血压和肠道微生物的影响(Schutten et al., 2019)。
代谢和炎症标志物
对超重个体进行的镁补充对代谢生物标志物和全基因组和蛋白质组学分析的影响进行了检查。这项研究突出了其对各种代谢途径和炎症生物标志物的影响,为其更广泛的健康影响提供了见解(Chacko et al., 2011)。
血清镁水平
对急性剂量后镁柠檬酸盐对血清镁水平的影响进行的调查为其在各种临床状况中的药代动力学和潜在治疗应用提供了关键信息(Fogarty et al., 2002)。
生物利用度和药代动力学
在给予不同盐类,包括柠檬酸镁后,镁的生物利用度和药代动力学进行了审查。这项研究提供了对其药效学和结构活性关系(Ranade & Somberg, 2001)的全面理解。
未来方向
Magnesium citrate is essential for optimal immune function and regulating inflammation. Deficiency in Mg can lead to temporary or long-term immune dysfunction. A balanced diet usually provides sufficient Mg, but supplementation may be necessary in some cases . Excessive supplementation can have negative impacts on immune function and should be avoided .
属性
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSARIKBYIPYPF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mg3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015151 | |
| Record name | Trimagnesium dicitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Partially soluble in cold water | |
| Record name | Magnesium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |
| Record name | Magnesium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Magnesium citrate | |
CAS RN |
3344-18-1, 7779-25-1 | |
| Record name | Magnesium citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimagnesium dicitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimagnesium dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHO26O1T9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)
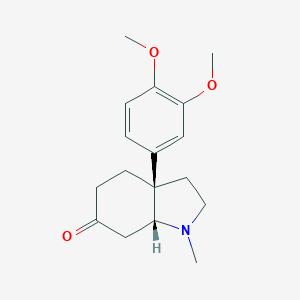
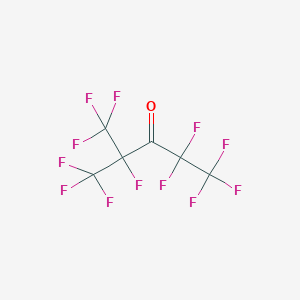

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

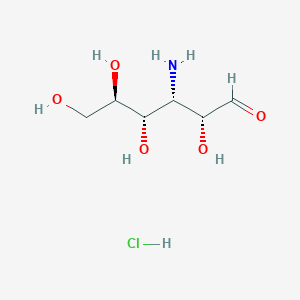
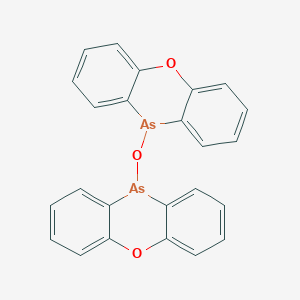
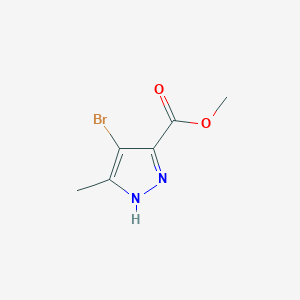
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
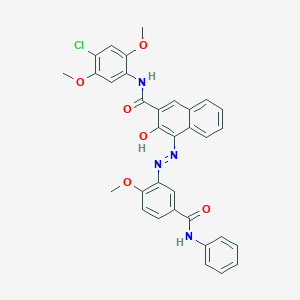
![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)
